molecular formula C24H21N3O4S B12745014 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine CAS No. 89258-09-3

2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine

Cat. No.: B12745014
CAS No.: 89258-09-3
M. Wt: 447.5 g/mol
InChI Key: VFYXGWOLDLPFON-DHRITJCHSA-N
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Description

2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by acetylation and subsequent reactions with hydrazine derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenothiazine compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interact with biological pathways related to oxidative stress, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine used as an antipsychotic.

    Promethazine: Another phenothiazine with antiemetic and antihistamine properties.

    Thioridazine: Used for its antipsychotic effects.

Uniqueness

2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine’s unique structure, particularly the presence of the hydrazino and methoxyphenyl groups, may confer distinct biological activities and chemical reactivity compared to other phenothiazines.

Conclusion

While specific details about this compound are limited, its potential applications in various scientific fields make it a compound of interest

Properties

CAS No.

89258-09-3

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]ethanone

InChI

InChI=1S/C24H21N3O4S/c1-15(28)16-8-10-23-20(11-16)27(19-5-3-4-6-22(19)32-23)24(30)14-26-25-13-17-7-9-18(31-2)12-21(17)29/h3-13,26,29H,14H2,1-2H3/b25-13+

InChI Key

VFYXGWOLDLPFON-DHRITJCHSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=C(C=C(C=C4)OC)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=C(C=C(C=C4)OC)O

Origin of Product

United States

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